N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 40375-94-8
VCID: VC7973323
InChI: InChI=1S/C18H19N3O3/c1-2-24-13-9-7-12(8-10-13)19-17(22)11-16-18(23)21-15-6-4-3-5-14(15)20-16/h3-10,16,20H,2,11H2,1H3,(H,19,22)(H,21,23)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Molecular Formula: C18H19N3O3
Molecular Weight: 325.4 g/mol

N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

CAS No.: 40375-94-8

Cat. No.: VC7973323

Molecular Formula: C18H19N3O3

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide - 40375-94-8

Specification

CAS No. 40375-94-8
Molecular Formula C18H19N3O3
Molecular Weight 325.4 g/mol
IUPAC Name N-(4-ethoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Standard InChI InChI=1S/C18H19N3O3/c1-2-24-13-9-7-12(8-10-13)19-17(22)11-16-18(23)21-15-6-4-3-5-14(15)20-16/h3-10,16,20H,2,11H2,1H3,(H,19,22)(H,21,23)
Standard InChI Key FUIHHMORQOEWCP-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2

Introduction

Chemical Structure and Synthesis

Structural Characteristics

The molecular formula of N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is C18H19N3O3\text{C}_{18}\text{H}_{19}\text{N}_3\text{O}_3, with a molecular weight of 325.36 g/mol . Key structural features include:

  • Tetrahydroquinoxaline core: A bicyclic system with a ketone group at position 3.

  • 4-Ethoxyphenyl group: Enhances lipophilicity and influences pharmacokinetics.

  • Acetamide linker: Provides conformational flexibility for target interactions .

Synthetic Routes

Synthesis typically involves three stages:

  • Quinoxaline ring formation: Condensation of o-phenylenediamine derivatives with diketones under acidic conditions .

  • Ethoxyphenyl introduction: Nucleophilic substitution using 4-ethoxyphenyl halides .

  • Acetamide acylation: Reaction with acetic anhydride or acetyl chloride in the presence of a base (e.g., Na2_2CO3_3) .

Industrial production optimizes these steps via catalytic methods and purification techniques like recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Aromatic protons of the ethoxyphenyl group: δ 7.16–7.39 ppm (doublets).

    • Ethoxy methyl group: δ 1.21 ppm (triplet) .

    • NH protons: δ 4.90 ppm (broad singlet) .

  • ¹³C NMR:

    • Carbonyl carbons: δ 168–170 ppm .

Infrared (IR) Spectroscopy

  • Strong absorptions at 1680–1700 cm1^{-1} (C=O stretching of amide and ketone) .

Biological Activities

Antimicrobial Properties

Studies on analogous quinoxaline derivatives demonstrate broad-spectrum activity:

PathogenMIC (µg/mL)Source
Staphylococcus aureus10–50
Escherichia coli20–100

Mechanisms include disruption of bacterial cell membranes and inhibition of DNA gyrase .

Anti-Inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) and reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) in murine models .

Structure-Activity Relationships (SAR)

Substituent Effects

  • Ethoxy vs. methoxy: Ethoxy enhances lipophilicity, improving blood-brain barrier penetration.

  • Furan-2-carbonyl addition: Increases selectivity for microbial targets (e.g., MIC reduced to 0.06 µg/mL for Candida albicans).

Pharmacophore Modeling

The acetamide linker and quinoxaline core are critical for binding to enzymatic pockets, as shown in molecular docking studies .

Applications and Future Directions

Therapeutic Prospects

  • Neurodegenerative diseases: Potential to mitigate oxidative stress in Alzheimer’s models .

  • Oncology: Synergistic effects with paclitaxel in combinatorial therapy.

Research Gaps

  • In vivo pharmacokinetics: Limited data on bioavailability and metabolism.

  • Clinical trials: No Phase I studies reported to date.

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